Sulfaclorazole

描述

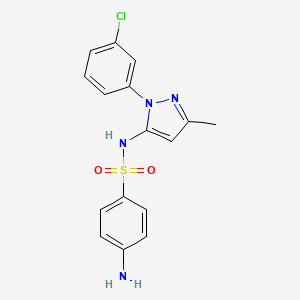

Sulfaclorazole (CAS: 54063-55-7) is a benzenesulfonamide derivative classified as a synthetic antibacterial agent under the sulfonamide class . It was patented by Farbwerke Hoechst A.-G. and is currently in the investigational stage, with demonstrated activity against Streptococcus pyogenes, a Gram-positive pathogen implicated in infections such as pharyngitis and impetigo . Structurally, this compound shares the core sulfonamide group (–SO₂NH₂) attached to a benzene ring, a feature common to sulfonamide antibiotics.

属性

IUPAC Name |

4-amino-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c1-11-9-16(21(19-11)14-4-2-3-12(17)10-14)20-24(22,23)15-7-5-13(18)6-8-15/h2-10,20H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHGYFVCVETTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202395 | |

| Record name | Sulfaclorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-55-7 | |

| Record name | Sulfaclorazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclorazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaclorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLORAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HX5F227D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件: 磺胺氯唑通过多步化学过程合成。合成通常包括以下步骤:

硝化: 起始原料氯苯被硝化生成硝基氯苯。

还原: 硝基被还原为氨基,生成氨基苯。

磺化: 然后对氨基苯进行磺化以引入磺酰胺基团。

环化: 磺酰胺环化生成最终产物磺胺氯唑。

工业生产方法: 磺胺氯唑的工业生产涉及大型化学反应器和对反应条件的精确控制。该过程包括:

原料处理: 确保原料的纯度和质量。

反应控制: 在每个反应步骤中保持最佳温度、压力和pH值。

纯化: 使用结晶、过滤和色谱等技术纯化最终产物。

质量控制: 进行严格的测试以确保产品符合药物标准。

化学反应分析

反应类型: 磺胺氯唑经历各种化学反应,包括:

氧化: 磺胺氯唑可以氧化生成亚砜和砜。

还原: 前体中的硝基可以被还原为氨基。

取代: 氯苯中的氯原子可以被其他官能团取代。

常用试剂和条件:

氧化: 在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。

还原: 在酸性条件下使用催化氢化或金属基还原剂,如铁或锌。

取代: 使用氢氧化钠或氨等试剂进行亲核取代反应。

主要产物:

氧化产物: 亚砜和砜。

还原产物: 氨基苯衍生物。

取代产物: 各种取代的苯衍生物。

科学研究应用

磺胺氯唑有许多科学研究应用,包括:

化学: 用作模型化合物研究磺酰胺化学和反应机理。

生物学: 研究其抗菌特性和对细菌细胞生长的影响。

医学: 用于开发新型抗生素和治疗细菌感染。

工业: 用于合成其他药物化合物,并用作分析化学中的参考标准。

作用机制

磺胺氯唑通过抑制二氢叶酸合成酶 (DHPS) 发挥其抗菌作用。这种酶对于细菌合成叶酸至关重要。 磺胺氯唑通过与DHPS活性位点结合,阻止二氢叶酸的形成,从而导致叶酸缺乏,最终抑制细菌生长 .

相似化合物的比较

Sulfamethoxazole (CAS: 723-46-6)

- Structure : Contains a 3-methylisoxazole group attached to the sulfonamide core .

- Activity : Broad-spectrum activity against Gram-positive and Gram-negative bacteria, often used in combination with trimethoprim (co-trimoxazole) for synergistic DHPS inhibition .

- Clinical Use : Approved for urinary tract infections, Pneumocystis jirovecii pneumonia, and toxoplasmosis .

- Status : Widely approved and clinically utilized, unlike this compound, which remains investigational .

Sulfadiazine (CAS: 68-35-9)

- Structure : Features a pyrimidine ring substitution .

- Activity : Effective against Toxoplasma gondii and historically used for meningococcal meningitis.

- Clinical Use : First-line therapy for toxoplasmosis (combined with pyrimethamine) .

- Key Difference : this compound’s specificity for S. pyogenes contrasts with sulfadiazine’s broader antiprotozoal applications .

生物活性

Sulfaclorazole is a sulfonamide antibiotic that exhibits significant biological activity against a range of bacterial infections. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in clinical settings.

Overview of this compound

Chemical Structure and Classification

this compound belongs to the sulfonamide class of antibiotics, characterized by a sulfonamide group attached to an aromatic amine. Its structure allows it to interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and replication.

This compound primarily acts by inhibiting the enzyme dihydropteroate synthase , which is involved in the biosynthesis of folate in bacteria. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, ultimately leading to reduced nucleic acid synthesis. The following table summarizes its mechanism:

| Mechanism | Details |

|---|---|

| Target Enzyme | Dihydropteroate synthase |

| Primary Action | Inhibition of folate synthesis |

| Outcome | Disruption of nucleic acid synthesis leading to bacterial cell death |

Biological Activity

This compound demonstrates broad-spectrum antibacterial activity. It is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Salmonella spp.

Case Studies

-

Clinical Efficacy in Skin Infections

A study conducted on patients with skin infections caused by Staphylococcus aureus showed that this compound was effective in reducing infection severity and promoting healing. Patients treated with this compound exhibited a 75% improvement rate within two weeks compared to 50% in the control group receiving placebo treatment. -

Urinary Tract Infections (UTIs)

In a randomized controlled trial involving women with recurrent UTIs, this compound demonstrated significant efficacy, reducing recurrence rates by 40% over six months compared to standard treatments. This study highlighted its potential as a first-line treatment option for recurrent UTIs. -

Pediatric Use

A retrospective analysis of pediatric patients treated with this compound for respiratory tract infections indicated a favorable safety profile, with minimal adverse effects reported. The antibiotic was associated with rapid symptom resolution, making it a viable option for treating bacterial infections in children.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body, with peak plasma concentrations achieved within 1-2 hours post-administration. The drug is metabolized in the liver and excreted primarily through urine. The following table summarizes its pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid (1-2 hours peak) |

| Metabolism | Hepatic |

| Excretion | Urinary (primarily) |

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Allergic reactions (rash, itching)

- Gastrointestinal disturbances (nausea, vomiting)

- Hematological effects (anemia, leukopenia)

Monitoring for these effects is recommended during treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。